molecular formula C7H10BrN3O B12963002 4-Bromo-5-isopropyl-1H-pyrazole-3-carboxamide

4-Bromo-5-isopropyl-1H-pyrazole-3-carboxamide

Cat. No.: B12963002
M. Wt: 232.08 g/mol
InChI Key: BWVOMFGAEVZYQK-UHFFFAOYSA-N
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Description

4-Bromo-5-isopropyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-isopropyl-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Bromination: The pyrazole ring is then brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Carboxamide Formation: Finally, the carboxamide group is introduced at the 3-position through the reaction with an appropriate amide-forming reagent, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-isopropyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The bromine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-5-isopropyl-1H-pyrazole-3-carboxamide, while coupling reactions can produce various biaryl derivatives.

Scientific Research Applications

4-Bromo-5-isopropyl-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-5-isopropyl-1H-pyrazole-3-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole-3-carboxamide: Lacks the isopropyl group, which may affect its chemical and biological properties.

    5-Isopropyl-1H-pyrazole-3-carboxamide:

    4-Chloro-5-isopropyl-1H-pyrazole-3-carboxamide: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and properties.

Uniqueness

4-Bromo-5-isopropyl-1H-pyrazole-3-carboxamide is unique due to the presence of both bromine and isopropyl substituents, which can significantly influence its chemical reactivity and potential applications. The combination of these groups can enhance its ability to participate in various chemical reactions and may also impact its biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H10BrN3O

Molecular Weight

232.08 g/mol

IUPAC Name

4-bromo-5-propan-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C7H10BrN3O/c1-3(2)5-4(8)6(7(9)12)11-10-5/h3H,1-2H3,(H2,9,12)(H,10,11)

InChI Key

BWVOMFGAEVZYQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=NN1)C(=O)N)Br

Origin of Product

United States

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